molecular formula C36H20O4 B13731728 6,15-Dimethoxybenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione CAS No. 4430-55-1

6,15-Dimethoxybenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione

Cat. No.: B13731728
CAS No.: 4430-55-1
M. Wt: 516.5 g/mol
InChI Key: QAYWRCZPILDEGZ-UHFFFAOYSA-N
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Description

6,15-Dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione is a complex organic compound with the molecular formula C36H20O4 It is known for its unique structure, which includes multiple aromatic rings and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,15-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

6,15-Dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

6,15-Dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and reactivity.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6,15-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon used in various chemical applications.

    Chrysene: A polycyclic aromatic hydrocarbon with similar structural features.

Uniqueness

6,15-Dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione is unique due to its specific arrangement of methoxy groups and the extended aromatic system. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

4430-55-1

Molecular Formula

C36H20O4

Molecular Weight

516.5 g/mol

IUPAC Name

18,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione

InChI

InChI=1S/C36H20O4/c1-39-27-15-25-17-7-3-5-9-19(17)35(37)23-14-12-22-32-28(40-2)16-26-18-8-4-6-10-20(18)36(38)24-13-11-21(34(32)30(24)26)31(27)33(22)29(23)25/h3-16H,1-2H3

InChI Key

QAYWRCZPILDEGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=C4C(=C(C=C5C4=C(C=C3)C(=O)C6=CC=CC=C65)OC)C7=C2C8=C(C=C7)C(=O)C9=CC=CC=C9C8=C1

Origin of Product

United States

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